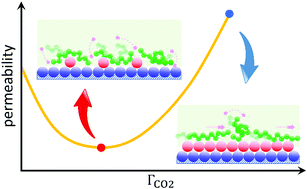Interfacial CO2-mediated nanoscale oil transport: from impediment to enhancement†
Physical Chemistry Chemical Physics Pub Date: 2020-10-13 DOI: 10.1039/D0CP03930F
Abstract
CO2-based enhanced oil recovery is widely practiced. The current understanding of its mechanisms largely focuses on bulk phenomena such as achieving miscibility or reducing oil density and viscosity. Using molecular dynamics simulations, we show that CO2 adsorption on calcite surfaces impedes decane transport at moderate adsorption density but enhances decane transport when CO2 adsorption approaches surface saturation. These effects change the decane permeability through 8 nm-wide pores by up to 30% and become negligible only in pores wider than several tens of nanometers. The strongly nonlinear, non-monotonic dependence of decane permeability on CO2 adsorption is traced to CO2's modulation of interfacial structure of long-chain hydrocarbons, and thus the slippage between interfacial hydrocarbon layers and between interfacial CO2 and hydrocarbon layers. These results highlight a new and critical role of CO2-induced interfacial effects in influencing oil recovery from unconventional reservoirs, whose porosity is dominated by nanopores.


Recommended Literature
- [1] Crystal structure and magnetic properties of a new three-dimensional coordination polymer constructed from (4,4) layers based on dimeric iron(ii) subunits
- [2] A rapid diagnostic method for E. coli serogroups responsible for gastro-intestinal diseases using loop-mediated isothermal amplification
- [3] The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design†
- [4] Improving the performance of silicon monoxide anodes via tuning a multiple pre-doping system: a first-principles study†
- [5] Materials chemistry communications. Ab initio determination of molecular structures using high-resolution powder diffraction data from a laboratory X-ray source
- [6] Inside front cover
- [7] Preparation of a nanostructured iron chromite spinel in the pure form and its catalytic activity for the selective oxidation of benzene to phenol: experimental and DFT studies†
- [8] UV-induced vesicle to micelle transition: a mechanistic study†
- [9] Facile synthesis and altered ionization efficiency of diverse Nε-alkyllysine-containing peptides†‡
- [10] Fructooligosaccharides protect against OVA-induced food allergy in mice by regulating the Th17/Treg cell balance using tryptophan metabolites

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 4544-20-1
-
Vat Violet 13 (Technical Grade)
CAS no.: 4424-87-7
-
CAS no.: 105-48-6
-
CAS no.: 2525-05-5
-
1,3-Dibromo-5,5-dimethylhydantoin
CAS no.: 77-48-5
-
CAS no.: 4221-99-2









